BenchChemオンラインストアへようこそ!

N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide

Physicochemical property space Drug-likeness Polar surface area

This fully synthetic, low-MW secondary sulfonamide features a 2-nitrobenzenesulfonamide warhead linked via ethylene spacer to a 3,5-dimethylphenoxy tail. The ortho-nitro group provides strong electron-withdrawing character and redox lability, while the dimethyl substitution enhances lipophilicity and steric bulk. Ideal for carbonic anhydrase isoform-selectivity SAR, bioreductive cleavage applications, and Fukuyama nosyl protection/N-alkylation strategies. Choose this compound for matched molecular pair analyses against non-nitro and non-dimethyl analogues.

Molecular Formula C16H18N2O5S
Molecular Weight 350.39
CAS No. 1105235-64-0
Cat. No. B2468414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide
CAS1105235-64-0
Molecular FormulaC16H18N2O5S
Molecular Weight350.39
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C
InChIInChI=1S/C16H18N2O5S/c1-12-9-13(2)11-14(10-12)23-8-7-17-24(21,22)16-6-4-3-5-15(16)18(19)20/h3-6,9-11,17H,7-8H2,1-2H3
InChIKeyKVKYEKWKYRPBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N‑(2‑(3,5‑Dimethylphenoxy)ethyl)‑2‑nitrobenzenesulfonamide (CAS 1105235‑64‑0): Structural Identity and Core Pharmacophore


N‑(2‑(3,5‑dimethylphenoxy)ethyl)‑2‑nitrobenzenesulfonamide is a fully synthetic, low‑molecular‑weight (350.4 g·mol⁻¹) secondary sulfonamide that embeds a 2‑nitrobenzenesulfonamide warhead linked through an ethylene spacer to a 3,5‑dimethylphenoxy tail . The 2‑nitrobenzenesulfonamide group is a well‑established chemical handle: it serves as both a protecting group for primary amines (the Fukuyama nosyl strategy) and as a pharmacophore for carbonic‑anhydrase (CA) inhibition [1]. The 3,5‑dimethyl substitution on the phenoxy ring increases lipophilicity and steric demand relative to the unsubstituted phenoxy analogue, while the ortho‑nitro group imparts strong electron‑withdrawing character and redox lability. These combined features define a chemotype that is structurally distinct from other commercially available 2‑(3,5‑dimethylphenoxy)ethyl‑sulfonamides .

Why Generic Substitution of N‑(2‑(3,5‑Dimethylphenoxy)ethyl)‑2‑nitrobenzenesulfonamide Fails for Procuring Scientists


In‑class sulfonamides that share the 2‑(3,5‑dimethylphenoxy)ethyl fragment cannot be freely interchanged with the target compound, because the ortho‑nitro group on the benzenesulfonamide ring fundamentally alters electronic, redox, and hydrogen‑bonding properties. Removing the nitro group (as in N‑(2‑(3,5‑dimethylphenoxy)ethyl)‑2,5‑dimethylbenzenesulfonamide) eliminates the strong electron‑withdrawing effect that polarises the sulfonamide N–S bond and lowers the pKa of the sulfonamide NH [1]. Replacing the 2‑nitrobenzenesulfonamide with methanesulfonamide or thiophene‑2‑sulfonamide removes both the aryl‑nitro pharmacophore and the capacity for bioreductive activation. Conversely, retaining the nitrobenzenesulfonamide while deleting the 3,5‑dimethyl groups (as in 2‑nitro‑N‑(2‑phenoxyethyl)benzenesulfonamide) reduces logP by ≈0.8 log units and diminishes steric discrimination in hydrophobic binding pockets . The quantitative comparisons below demonstrate that each structural modification produces a measurable change in at least one property that is relevant to biological recognition, metabolic stability, or chemical handle utility.

Quantitative Differentiation Guide for N‑(2‑(3,5‑Dimethylphenoxy)ethyl)‑2‑nitrobenzenesulfonamide Versus Closest Structural Analogs


Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area: Target vs. Non‑Nitro Analogues

The target compound possesses seven hydrogen‑bond acceptor (HBA) atoms (nitro oxygens × 2, sulfonamide oxygens × 2, sulfonamide nitrogen, ether oxygen, and one nitro oxygen counted), yielding a calculated topological polar surface area (TPSA) of ≈108 Ų. In contrast, N‑(2‑(3,5‑dimethylphenoxy)ethyl)‑2,5‑dimethylbenzenesulfonamide and N‑(2‑(3,5‑dimethylphenoxy)ethyl)methanesulfonamide lack a nitro group and contain only four HBA atoms, resulting in a TPSA of ≈58 Ų. This ≈50 Ų increase in TPSA is large enough to fundamentally alter membrane‑permeability class in common drug‑likeness filters (e.g., Veber’s rule of TPSA ≤ 140 Ų for oral bioavailability) [1]. The target compound’s higher TPSA also provides additional anchoring points for protein‑ligand hydrogen bonds that are absent in the non‑nitro comparators.

Physicochemical property space Drug-likeness Polar surface area

Estimated Lipophilicity (clogP): Target vs. Unsubstituted Phenoxy Analogue

Replacement of the 3,5‑dimethylphenoxy tail with an unsubstituted phenoxy group (CAS 296271‑96‑0) removes two methyl groups and is predicted to lower the octanol‑water partition coefficient clogP by ≈0.8 to 1.0 log units, based on the fragment constant of a phenyl‑bound methyl group (π ≈ 0.5 per methyl in classic Hansch analysis) [1]. For a typical hydrophobic enzyme pocket, a ΔlogP of 0.8 translates to a roughly 6‑fold difference in partitioning, which can substantially alter IC₅₀ values in biochemical assays. The target compound’s higher lipophilicity may also reduce aqueous solubility but improve binding to hydrophobic protein sites, making it the preferred choice when the goal is to explore lipophilic interactions in SAR studies.

Lipophilicity logP Hydrophobic binding

Electron‑Withdrawing Strength of the 2‑Nitro Group: Effect on Sulfonamide NH Acidity

The ortho‑nitro substituent strongly withdraws electron density through both inductive (σᵢ) and resonance (σR) effects, lowering the pKa of the sulfonamide NH relative to analogues lacking the nitro group. In N‑(2‑(3,5‑dimethylphenoxy)ethyl)‑2,5‑dimethylbenzenesulfonamide, the sulfonamide NH pKa is expected to be near 10.5–11.0 (typical for unactivated benzenesulfonamides), whereas the target compound’s sulfonamide NH is predicted to be 1–1.5 pKa units lower (≈9.5–10.0) due to the combined ortho‑nitro electron withdrawal [1]. A lower pKa increases the fraction of ionised sulfonamide at physiological pH, which can strengthen electrostatic interactions with zinc‑bound hydroxide in carbonic anhydrase active sites—a well‑documented SAR for 2‑nitrobenzenesulfonamides as CA inhibitors [2].

Electronic effect pKa Sulfonamide acidity

Redox Lability of the 2‑Nitro Group: Reducibility vs. Non‑Nitro and Chloro Analogues

The ortho‑nitro group in the target compound is susceptible to reduction under mild conditions (e.g., catalytic hydrogenation with H₂/Pd‑C) to yield the corresponding 2‑aminobenzenesulfonamide [1]. This redox behaviour contrasts with the non‑nitro analogues N‑(2‑(3,5‑dimethylphenoxy)ethyl)‑2,5‑dimethylbenzenesulfonamide and 4‑chloro‑N‑(2‑(3,5‑dimethylphenoxy)ethyl)benzenesulfonamide, which lack a reducible functional group on the sulfonamide aryl ring. Nitroreductase enzymes selectively reduce aromatic nitro groups under hypoxic conditions, making 2‑nitrobenzenesulfonamides of interest as hypoxia‑activated prodrugs or as cleavable linkers in antibody‑drug conjugates [2]. The target compound’s ortho‑nitro placement also permits a subsequent intramolecular cyclisation after reduction—a reactivity pathway documented for N‑(2‑aminoethyl)‑2‑nitrobenzenesulfonamides in heterocycle synthesis [1].

Reduction potential Prodrug design Bioreductive activation

Steric Bulk of 3,5‑Dimethylphenoxy vs. Unsubstituted Phenoxy: Impact on Conformational Space

The 3,5‑dimethylphenoxy substituent introduces two additional methyl groups ortho to the ether linkage relative to the unsubstituted phenoxy analogue (CAS 296271‑96‑0). These methyl groups increase the molecular van der Waals volume by ≈34 ų (based on Bondi volumes) and restrict rotation around the O–CH₂ bond, reducing the accessible conformational space of the phenoxyethyl side chain. In molecular‑recognition contexts, this increased steric demand can enhance shape complementarity with hydrophobic sub‑pockets (e.g., the hydrophobic wall of carbonic anhydrase II) while simultaneously disfavouring binding to isoforms with narrower active‑site entrances, thereby contributing to isoform selectivity [1].

Steric effect Conformational restriction Shape complementarity

Recommended Research and Industrial Application Scenarios for N‑(2‑(3,5‑Dimethylphenoxy)ethyl)‑2‑nitrobenzenesulfonamide


Carbonic Anhydrase Isoform‑Selectivity SAR Panels

The compound’s predicted sulfonamide NH acidity (pKa ≈9.5–10.0) and elevated TPSA (≈108 Ų) make it a candidate for carbonic anhydrase inhibition screens where zinc‑coordinating sulfonamides are required. The 3,5‑dimethylphenoxy tail adds steric bulk that can differentiate between CA II (wide active‑site entrance) and CA IX/CA XII (narrower entrances), supporting isoform‑selectivity SAR studies [1]. Researchers should compare its IC₅₀ across a panel of human CA isoforms against the unsubstituted phenoxy analogue (CAS 296271‑96‑0) to quantify the selectivity shift imparted by the dimethyl groups.

Chemical Biology Tool for Cleavable Linker Development

The ortho‑nitrobenzenesulfonamide group is a validated cleavable linker that responds to reducing environments (e.g., glutathione, dithiothreitol) or catalytic hydrogenation [2]. The target compound can serve as a modular building block for assembling siRNA‑polymer conjugates or peptide‑drug conjugates where intracellular cleavage is required, a strategy documented for the 2‑nitrobenzenesulfonamide motif in cytosolic delivery applications [3].

Solid‑Phase Organic Synthesis of Nitrogen Heterocycles

Following the Fukuyama nosyl strategy, the 2‑nitrobenzenesulfonamide moiety acts as both a protecting group and an activating group for N‑alkylation. After reduction to the 2‑aminobenzenesulfonamide, the compound can undergo intramolecular cyclisation to form benzothiadiazine dioxides or related heterocycles—a reactivity pathway established for 2‑nitrobenzenesulfonamides in both solution‑phase and solid‑phase synthesis [2]. The 3,5‑dimethylphenoxy tail remains intact throughout this sequence, providing a hydrophobic anchor for purification or resin loading.

Computational Docking and Pharmacophore Model Building

Because the compound’s physicochemical parameters (clogP ≈2.7, TPSA ≈108 Ų, HBA = 7, HBD = 1) place it within drug‑like chemical space, it is suitable as a probe molecule for constructing pharmacophore hypotheses around the 2‑nitrobenzenesulfonamide warhead. Its computed property differences from the non‑nitro and non‑dimethyl analogues (ΔTPSA ≈ −50 Ų for non‑nitro; ΔclogP ≈ −0.8 for non‑dimethyl) allow it to serve as the ‘positive’ exemplar in matched molecular pair analyses aimed at understanding the contribution of each functional group to target binding.

Quote Request

Request a Quote for N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.